5-Cttdah

Description

5-Cttdah (chemical formula to be specified based on context) is an inorganic compound with applications in industrial catalysis, materials science, and pharmaceuticals. These compounds are typically synthesized via solvothermal or precipitation methods and are valued for their stability, redox activity, and catalytic efficiency in cross-coupling reactions .

Properties

CAS No. |

38048-62-3 |

|---|---|

Molecular Formula |

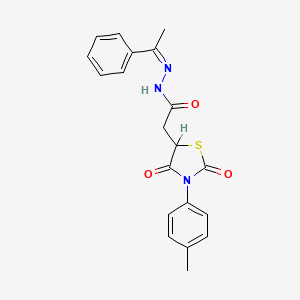

C20H19N3O3S |

Molecular Weight |

381.4 g/mol |

IUPAC Name |

2-[3-(4-methylphenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]-N-[(Z)-1-phenylethylideneamino]acetamide |

InChI |

InChI=1S/C20H19N3O3S/c1-13-8-10-16(11-9-13)23-19(25)17(27-20(23)26)12-18(24)22-21-14(2)15-6-4-3-5-7-15/h3-11,17H,12H2,1-2H3,(H,22,24)/b21-14- |

InChI Key |

AFDQUVWPSOPKFY-STZFKDTASA-N |

SMILES |

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)NN=C(C)C3=CC=CC=C3 |

Isomeric SMILES |

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)N/N=C(/C)\C3=CC=CC=C3 |

Canonical SMILES |

CC1=CC=C(C=C1)N2C(=O)C(SC2=O)CC(=O)NN=C(C)C3=CC=CC=C3 |

Synonyms |

5-carboxymethyl-3-p-tolylthiazolidine-2,4-dione-2-acetophenone |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs: Metal-Ligand Variations

Hypothetical analogs of 5-Cttdah may include:

- Compound A : A cobalt-based complex with a thiourea-derived ligand.

- Compound B : A nickel-based complex with an aromatic amine ligand.

Table 1: Structural and Functional Comparison

*Catalytic efficiency measured via turnover frequency (TOF) in model reactions.

Key Differences :

- Metal center: The choice of metal (e.g., Co vs. Nickel-based compounds often exhibit higher thermal stability, whereas cobalt complexes may offer superior solubility in aqueous systems .

- Ligand effects : Thiourea ligands enhance metal-ligand charge transfer, favoring photocatalytic applications, while aromatic amines improve electron density at the metal center, aiding in electrocatalysis .

Comparison with Functionally Similar Compounds

Pharmaceutical Equivalents

In drug formulations, this compound may share functional similarities with:

- Compound C : A zinc-based antimicrobial agent.

- Compound D : A copper-based anti-inflammatory compound.

Analytical and Regulatory Considerations

Challenges in Comparative Analysis

- Sample representativity : Variations in batch composition (e.g., metal purity, ligand ratios) complicate direct comparisons between this compound and analogs .

- Extraction limitations : Incomplete extraction of metal-ligand complexes from matrices may skew concentration data, necessitating advanced methods like ICP-MS or XRD .

Regulatory Compliance

- REACH requirements : Comparative dissolution profiles (e.g., f2 similarity factor) and toxicity data must align with guidelines for substances in articles, particularly for imported pharmaceuticals .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.